molecular formula C14H15BO4 B1282085 4-Benzyloxy-2-methoxyphenylboronic acid CAS No. 211495-28-2

4-Benzyloxy-2-methoxyphenylboronic acid

Cat. No. B1282085
CAS RN: 211495-28-2
M. Wt: 258.08 g/mol
InChI Key: OCRDUFMMMZJZQV-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-methoxyphenylboronic acid, also known as 4-BMPBA, is a boronic acid derivative that is widely used in various scientific research applications. It has been found to have a wide range of biochemical and physiological effects and is an important tool for laboratory experiments.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .

Protodeboronation

Protodeboronation of pinacol boronic esters is a valuable but underdeveloped process . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pd-catalyzed Direct Arylation

Palladium-catalyzed direct arylation is another application of 4-Benzyloxy-2-methoxyphenylboronic acid . This process involves the direct introduction of an aryl group into a substrate using a palladium catalyst .

Synthesis in Water

Suzuki-Miyaura cross-coupling in water is another application of this compound . This environmentally friendly method allows for the coupling of two different components in water .

Palladium-catalyzed Stereoselective Heck-type Reaction

This compound can be used in palladium-catalyzed stereoselective Heck-type reactions . This type of reaction is a powerful tool for the formation of carbon-carbon double bonds .

Halogen Exchange Reaction

The ligand also plays an essential role in the halogen exchange reaction . This reaction is useful for the synthesis of various organic compounds .

Future Directions

For more detailed information, you can refer to the Sigma-Aldrich product page .

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxy-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, 4-Benzyloxy-2-methoxyphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

It’s known that these compounds are only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters is described, and the kinetics is dependent on the substituents in the aromatic ring .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its ability to facilitate the SM cross-coupling reaction . This results in the formation of new carbon–carbon bonds, which is a critical process in organic synthesis .

Action Environment

The action of 4-Benzyloxy-2-methoxyphenylboronic acid is influenced by environmental factors such as pH. The rate of the reaction is considerably accelerated at physiological pH . Additionally, the compound’s stability in water is marginal, indicating that its action, efficacy, and stability could be influenced by the presence of water .

properties

IUPAC Name

(2-methoxy-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRDUFMMMZJZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514403
Record name [4-(Benzyloxy)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2-methoxyphenylboronic acid

CAS RN

211495-28-2
Record name [4-(Benzyloxy)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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